EGFR Tyrosine Kinase Enzyme Inhibition Potency
In a cell-free enzymatic assay, NSC114126 inhibited EGFR tyrosine kinase activity with an IC50 value within the range of 0.15 to 30.18 nM [1]. This places NSC114126 among the more potent inhibitors identified in this screen, though its exact IC50 was not reported as the single most potent value. For direct comparison, the most potent compound in this series, NSC81111, exhibited an IC50 of 0.15 nM, representing a potency differential of up to approximately 200-fold relative to the upper bound of the NSC114126 range [1]. Erlotinib, a clinically approved first-generation EGFR TKI, demonstrates an EGFR-TK IC50 of approximately 2 nM in cell-free assays [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.15 - 30.18 nM (range) |
| Comparator Or Baseline | NSC81111: 0.15 nM; Erlotinib: ~2 nM |
| Quantified Difference | NSC114126 is 1- to 200-fold less potent than NSC81111 and 0.075- to 15-fold less potent than erlotinib in this assay context |
| Conditions | Cell-free EGFR tyrosine kinase enzyme inhibition assay [REFS-1, REFS-2] |
Why This Matters
Absolute EGFR-TK enzyme inhibitory potency is a primary selection criterion; understanding where NSC114126 falls within the sub-nanomolar to low-nanomolar range relative to both preclinical tool compounds (NSC81111) and clinical benchmarks (erlotinib) guides appropriate application in signaling studies.
- [1] Jiwacharoenchai N, Saruengkhanphasit R, Niwetmarin W, Seetaha S, Choowongkomon K, Ruchirawat S, Eurtivong C. Discovery of potent antiproliferative agents from selected oxygen heterocycles as EGFR tyrosine kinase inhibitors from the U.S. National Cancer Institute database by in silico screening and bioactivity evaluation. Bioorg Med Chem Lett. 2022 Feb 15;58:128524. View Source
- [2] Moyer JD, Barbacci EG, Iwata KK, Arnold L, Boman B, Cunningham A, DiOrio C, Doty J, Morin MJ, Moyer MP, Neveu M, Pollack VA, Pustilnik LR, Reynolds MM, Sloan D, Theleman A, Miller P. Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Res. 1997 Nov 1;57(21):4838-48. View Source
